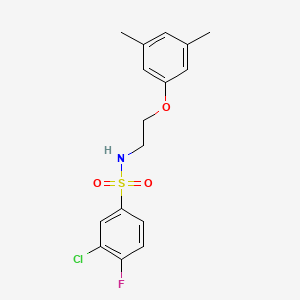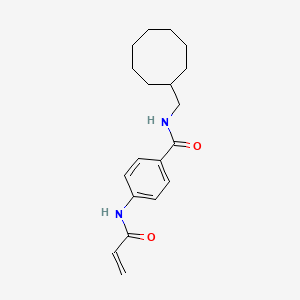
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide, also known as CMPI, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.
Applications De Recherche Scientifique
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied in various scientific research applications. One of the most significant applications is in cancer research, where this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
Mécanisme D'action
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide targets the PP2A protein by binding to its catalytic subunit, inhibiting its activity. PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases. By inhibiting PP2A, this compound can induce cell death in cancer cells and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting PP2A activity. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular diseases. This compound has also been shown to improve cognitive function in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for PP2A. This compound does not target other phosphatases, making it a useful tool for studying the role of PP2A in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide research. One direction is to further investigate its potential as a cancer therapy. This compound has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its potential as a therapy for neurodegenerative diseases, such as Alzheimer's disease. This compound has shown to improve cognitive function in animal models, and further studies are needed to determine its potential in humans. Additionally, more studies are needed to investigate the potential of this compound in cardiovascular diseases and other diseases where PP2A dysregulation has been implicated.
Méthodes De Synthèse
The synthesis of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with cyclooctylmethyl bromide to form N-(cyclooctylmethyl)-4-aminobenzamide. This intermediate is then reacted with propionyl chloride to form N-(cyclooctylmethyl)-4-(propionylamino)benzamide. Finally, the propionyl group is replaced with a prop-2-enoyl group using propargylamine and palladium-catalyzed cross-coupling reaction to yield this compound.
Propriétés
IUPAC Name |
N-(cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-17-12-10-16(11-13-17)19(23)20-14-15-8-6-4-3-5-7-9-15/h2,10-13,15H,1,3-9,14H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSDPOSKMEFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)
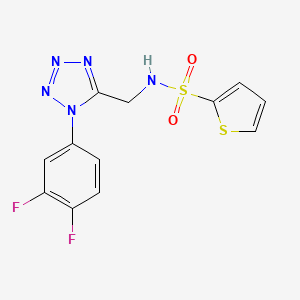
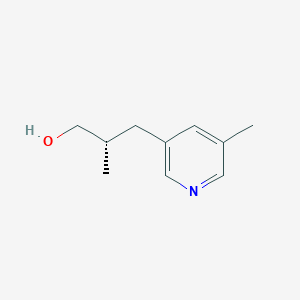
![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2646896.png)
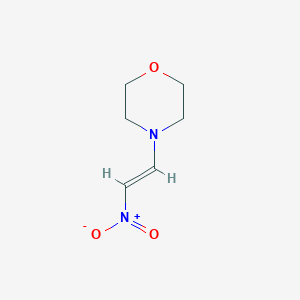
![2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2646898.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2646899.png)
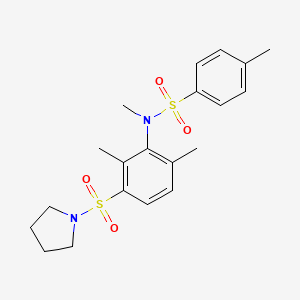
![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)

